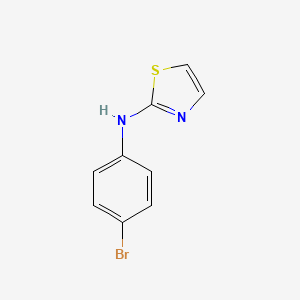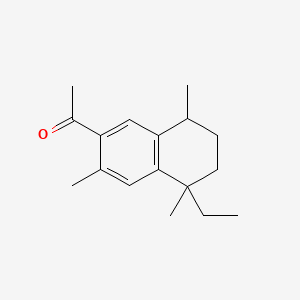
Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- involves several steps. One common method includes the alkylation of tetralin derivatives followed by oxidation and acetylation reactions . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-pressure hydrogenation and catalytic oxidation to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated aromatic compounds
Scientific Research Applications
Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of a musky odor . The compound’s lipophilic nature allows it to easily penetrate biological membranes, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethanone,1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-:
1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one: Another musk compound with a different core structure.
Uniqueness
Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- is unique due to its specific alkyl substituents, which contribute to its distinct musky odor and its effectiveness as a fragrance ingredient .
Properties
CAS No. |
27507-73-9 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-(5-ethyl-3,5,8-trimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C17H24O/c1-6-17(5)8-7-11(2)15-10-14(13(4)18)12(3)9-16(15)17/h9-11H,6-8H2,1-5H3 |
InChI Key |
SSTYKTNTECTUHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(C2=C1C=C(C(=C2)C(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


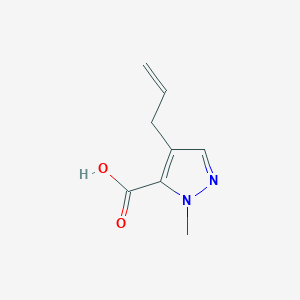
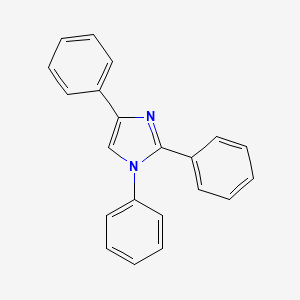
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)
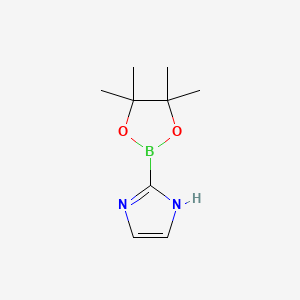

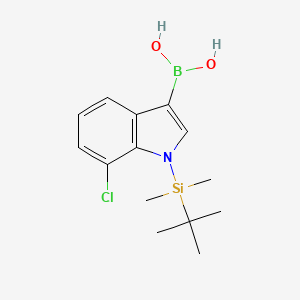

![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)
![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)

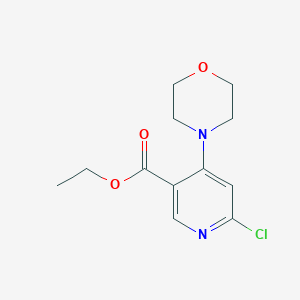
![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)
![3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol](/img/structure/B13988555.png)
